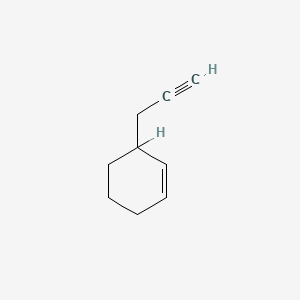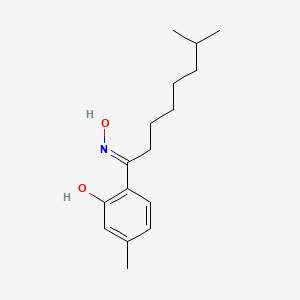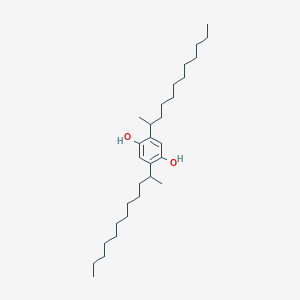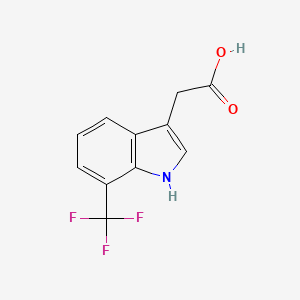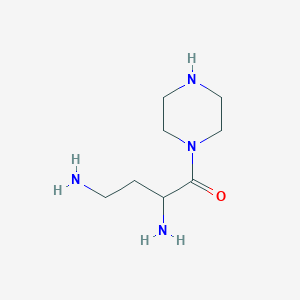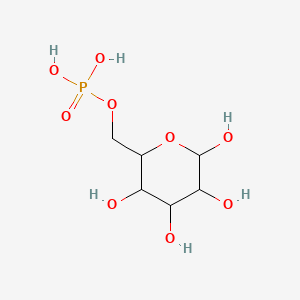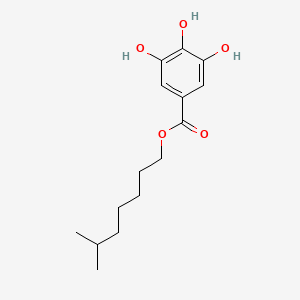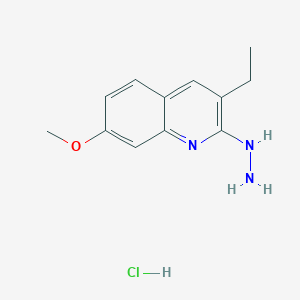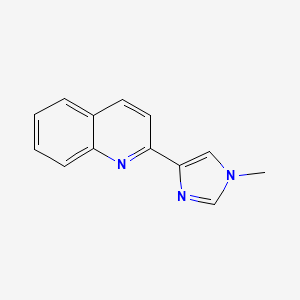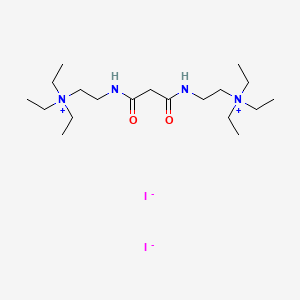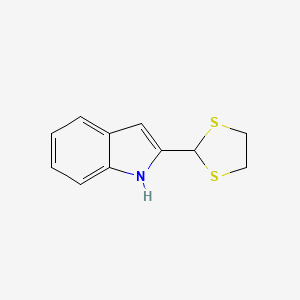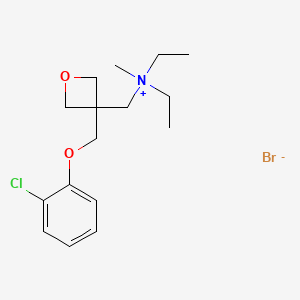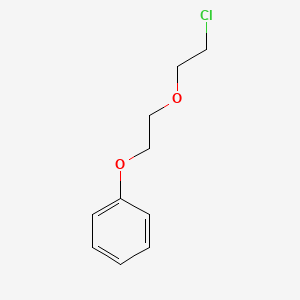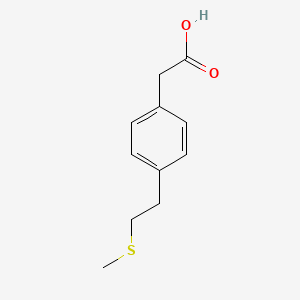
4-(Methylthio)ethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)ethyl phenylacetate is an organic compound with the molecular formula C11H14O2S. It is an ester derivative of phenylacetic acid, where the phenylacetic acid moiety is substituted with a 4-(methylthio)ethyl group. This compound is known for its distinct aromatic properties and is used in various applications, including fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 4-(methylthio)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
C6H5CH2COOH+HSCH2CH2OHH2SO4C6H5CH2COOCH2CH2SCH3+H2O
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)ethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 4-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Methylthio)ethyl phenylmethanol.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring
Applications De Recherche Scientifique
4-(Methylthio)ethyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties
Mécanisme D'action
The mechanism of action of 4-(Methylthio)ethyl phenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 4-(methylthio)ethanol, which can then participate in further biochemical pathways. The sulfur atom in the 4-(methylthio)ethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylacetate: An ester of phenylacetic acid with a methyl group instead of a 4-(methylthio)ethyl group.
Ethyl phenylacetate: An ester of phenylacetic acid with an ethyl group.
Butyl phenylacetate: An ester of phenylacetic acid with a butyl group.
Uniqueness
4-(Methylthio)ethyl phenylacetate is unique due to the presence of the 4-(methylthio)ethyl group, which imparts distinct chemical and biological properties. The sulfur atom in the 4-(methylthio)ethyl group can participate in unique chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar esters .
Propriétés
Numéro CAS |
1093758-90-7 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
2-[4-(2-methylsulfanylethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O2S/c1-14-7-6-9-2-4-10(5-3-9)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Clé InChI |
RFKXJWFGBASOKX-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1=CC=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



